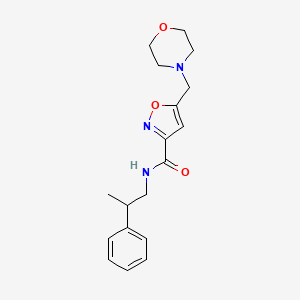
2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Übersicht
Beschreibung
2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound is known to target specific enzymes and proteins in the body that are associated with the growth and proliferation of cancer cells and immune system cells.
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of 2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide and its effects on cancer cells and immune system cells.
5. Structure-activity relationship: Further studies are needed to explore the structure-activity relationship of this compound and its analogs, which could lead to the development of more potent and selective inhibitors.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential in the treatment of various types of cancers and autoimmune diseases. This compound works by inhibiting specific enzymes and proteins that are critical for the survival and growth of cancer cells and immune system cells. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments include its high potency and specificity towards BTK and ITK enzymes, which makes it an ideal tool for studying the role of these enzymes in cancer and autoimmune diseases. However, the limitations of using this compound in lab experiments include its high cost and complex synthesis method, which may limit its availability for researchers.
Zukünftige Richtungen
There are several future directions for the development and use of 2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in cancer and autoimmune disease research. These include:
1. Combination therapy: this compound could be used in combination with other drugs to enhance its therapeutic efficacy and reduce the risk of drug resistance.
2. Targeted delivery: this compound could be delivered directly to cancer cells or immune system cells using targeted delivery systems, which would increase its effectiveness and reduce its toxicity.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in the treatment of various types of cancers and autoimmune diseases.
4.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(5-iodo-2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Various preclinical and clinical studies have shown promising results in the treatment of lymphoma, leukemia, and other types of cancers. This compound has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(5-iodofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3/c14-12-4-3-10(19-12)6-9(7-15)13(17)16-8-11-2-1-5-18-11/h3-4,6,11H,1-2,5,8H2,(H,16,17)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJFEBAGQYXOE-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)I)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2-bromo-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3898700.png)
![3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3898715.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B3898729.png)
![3-[(4-chlorophenyl)sulfonyl]-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3898735.png)

![3-(2-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898740.png)
![3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3898743.png)
![3-(benzylthio)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3898758.png)
![N-[2-(2-hydroxyethyl)phenyl]-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3898762.png)
![N'-(2,6-dichlorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B3898763.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-cyclopropylacetamide](/img/structure/B3898776.png)
![3-(4-hydroxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3898779.png)
amino]methyl}-1-cyclopentylpyrrolidin-2-one](/img/structure/B3898793.png)